L-Asparagine-d3 (hydrate) is a stable isotope-labeled form of the amino acid L-Asparagine, characterized by the incorporation of deuterium isotopes. This compound is primarily used in scientific research, particularly in studies involving amino acid metabolism and protein synthesis. The molecular formula of L-Asparagine-d3 (hydrate) is , with a molecular weight of approximately 155.14 g/mol. It is classified as an amino acid and is particularly significant in biochemical and pharmaceutical applications.
L-Asparagine-d3 (hydrate) can be synthesized from natural sources or produced through chemical synthesis methods that incorporate stable isotopes, specifically deuterium. This compound falls under the category of amino acids, which are organic compounds that serve as the building blocks of proteins. It is widely used in analytical chemistry, biochemistry, and metabolic studies.
The synthesis of L-Asparagine-d3 (hydrate) typically involves the following methods:
The reaction conditions are meticulously controlled, including temperature, pH, and reaction time, to facilitate optimal incorporation of isotopes without altering the fundamental properties of L-Asparagine. Quality control measures are implemented to verify isotopic labeling and purity levels.
L-Asparagine-d3 (hydrate) has a specific molecular structure characterized by its functional groups:
L-Asparagine-d3 (hydrate) can participate in various chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reagents and conditions used; for instance, oxidation may yield aspartic acid derivatives.
L-Asparagine-d3 (hydrate) exerts its effects primarily through its metabolic pathways. It is synthesized from aspartic acid and ammonia via the enzyme asparagine synthetase in an amidation reaction. This process is crucial for protein synthesis, where L-Asparagine serves as a structural component that contributes to protein stability and function.
Relevant data regarding these properties are essential for practical applications in research settings.
L-Asparagine-d3 (hydrate) finds extensive use in various scientific fields:
L-Asparagine-d3 hydrate, a deuterium-labeled analog of the endogenous amino acid L-asparagine, serves as a critical tool in stable isotope tracing methodologies for investigating leukemia metabolism. This compound enables precise tracking of asparagine flux, degradation pathways, and intracellular recycling in malignant cells. The deuterium atoms at three hydrogen sites provide a distinct mass signature detectable via mass spectrometry, allowing researchers to discriminate between endogenous and exogenous asparagine pools in complex biological matrices [2] [8].
In acute lymphoblastic leukemia (ALL) studies, L-Asparagine-d3 has been employed to quantify asparagine uptake dynamics in leukemic blasts lacking asparagine synthetase (ASNS) expression. Research demonstrates that ASNS-negative leukemia cells exhibit significantly higher incorporation of labeled asparagine compared to ASNS-positive counterparts, confirming their metabolic dependency on extracellular sources [2] [7]. This dependency forms the mechanistic basis for L-asparaginase therapy, which depletes circulating asparagine and selectively starves leukemic cells.
Recent advancements leverage L-Asparagine-d3 in in vivo tracing to map tumor microenvironments. For example, isotopic enrichment patterns in murine bone marrow niches reveal metabolic crosstalk between leukemia cells and stromal components, highlighting how niche protection mechanisms contribute to therapy resistance [8]. The compound’s stability in physiological conditions enables longitudinal tracking of asparagine pool recovery post-asparaginase treatment, providing kinetic parameters for optimizing therapeutic schedules.
Table 1: Clinical Correlations of ASNS Expression in Oral Squamous Cell Carcinoma (OSCC)
Patient Characteristic | ASNS-Low (n=51) | ASNS-High (n=35) | Statistical Significance |
---|---|---|---|
Lymph Node Metastasis | 38.5% | 61.5% | p < 0.05 |
Perineural Invasion (PNI+) | 42.9% | 57.1% | p = 0.003 |
5-Year Survival | 68.2% | 31.8% | p = 0.021 |
Adapted from OSCC cohort data [1]
The catalytic efficiency of L-asparaginase (EC 3.5.1.1) against L-Asparagine-d3 provides key insights into enzyme-substrate dynamics within tumors. Structural studies confirm that bacterial-type L-asparaginases (e.g., from Escherichia coli and Dickeya dadantii) hydrolyze deuterated asparagine via a conserved double-displacement mechanism involving a nucleophilic threonine residue (Thr12 in E. coli asparaginase). This residue attacks the carbonyl carbon of asparagine, forming a beta-acyl-enzyme intermediate that subsequently undergoes hydrolysis [3] [5].
Deuterium labeling studies using L-Asparagine-d3 reveal kinetic isotope effects (KIEs) during catalysis. The substitution of hydrogen with deuterium at the α-carbon position marginally alters bond vibrational frequencies, slowing nucleophilic attack rates by 10–20% compared to non-deuterated asparagine. This property allows researchers to quantify enzyme processivity in tumor tissues and model resistance mechanisms [5] [9].
In solid tumors like oral squamous cell carcinoma (OSCC), ASNS overexpression correlates with asparaginase resistance. Isotope tracing using L-Asparagine-d3 demonstrates that ASNS-high tumors maintain intracellular asparagine pools despite extracellular depletion, as shown by persistent deuterium enrichment in tumor metabolites after asparaginase exposure [1]. This metabolic adaptation is driven by epigenetic reactivation of the ASNS promoter and enhanced glutamine-dependent asparagine biosynthesis [7].
Table 2: Conserved Catalytic Residues in Bacterial-Type L-Asparaginases
Residue (E. coli Numbering) | Role in Catalysis | Conservation Across Species |
---|---|---|
Thr12 | Primary nucleophile | 100% |
Tyr25 | Substrate positioning | 98% |
Lys162 | Transition state stabilization | 95% |
Asp90 | Thr12 activation | 97% |
Structural data compiled from [3] [5]
L-Asparagine-d3-based studies reveal that co-depletion of asparagine and glutamine exerts synergistic cytotoxicity in malignancies beyond leukemia. Glutaminase activity inherent in many bacterial L-asparaginases (e.g., E. coli type II) converts glutamine to glutamate, depleting a crucial nitrogen donor for de novo asparagine synthesis. In ASNS-positive tumors, dual deprivation blocks compensatory metabolic pathways, exacerbating amino acid stress [1] [4] [7].
Metabolomic tracing in OSCC models shows that combined asparagine/glutamine depletion reduces tumor migration by 82% (p = 0.0003) in sciatic nerve invasion assays. This occurs through inhibition of mTORC1 signaling and downregulation of neurotrophic factors (e.g., NGF and GDNF) that facilitate perineural invasion [1]. The deuterium label from L-Asparagine-d3 further confirms that surviving cells activate reductive glutamine metabolism to generate aspartate for asparagine salvage, a pathway suppressed by glutaminase-active asparaginases [4] [9].
In immunometabolism, asparagine deprivation enhances CD8+ T-cell antitumor responses. Isotope tracing demonstrates that T cells adapt to asparagine depletion by increasing glutamine uptake and flux through the tricarboxylic acid cycle, boosting oxidative phosphorylation by 2.3-fold. This metabolic rewiring improves T-cell fitness in immunosuppressive tumor microenvironments and synergizes with immune checkpoint inhibitors [10].
Table 3: Metabolic Effects of Asparagine/Glutamine Co-Deprivation
Tumor Type | Key Metabolic Adaptation Blocked | Functional Outcome |
---|---|---|
Acute Lymphoblastic Leukemia | Glutamine-dependent asparagine synthesis | Apoptosis in ASNS-low blasts |
Oral Squamous Cell Carcinoma | Reductive carboxylation of glutamine | Reduced perineural invasion (↓80%) |
Nasopharyngeal Carcinoma | Mitochondrial glutaminolysis | Enhanced CD8+ T-cell infiltration |
Data synthesized from [1] [7] [10]
The strategic integration of deuterium-labeled tracers with enzymatic depletion approaches provides a robust framework for targeting metabolic vulnerabilities across diverse malignancies. Future research directions include engineering asparaginase variants with tunable glutaminase activity and developing combination therapies that exploit isotopic insights into tumor-immune metabolic crosstalk.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: